![molecular formula C7H6FNO B2403574 5-氟-2,3-二氢呋喃[2,3-b]吡啶 CAS No. 1356542-41-0](/img/structure/B2403574.png)

5-氟-2,3-二氢呋喃[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

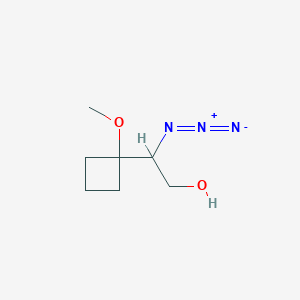

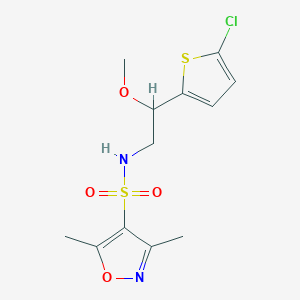

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is a chemical compound with a molecular weight of 139.13 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is represented by the InChI code: 1S/C7H6FNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 .Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine has a predicted boiling point of 208.5±40.0 °C and a predicted density of 1.300±0.06 g/cm3 . Its pKa is predicted to be 1.27±0.20 .科学研究应用

衍生物合成

该化合物用于合成2,3-二氢呋喃[2,3-b]吡啶衍生物。 该过程涉及起始化合物的吡咯环的开环,然后是呋喃和吡啶环的双重还原和串联闭环 .

生物活性

2,3-二氢呋喃[2,3-b]吡啶衍生物因这些稠合杂环体系表现出多种类型的生物活性而引起了研究人员的关注 .

烟碱受体激动剂

2,3-二氢呋喃[2,3-b]吡啶的结构部分是天然存在的烟碱受体激动剂幻影碱以及合成烟碱受体激动剂的一部分 .

阿尔茨海默病治疗

褪黑素受体配体

二氢呋喃吡啶基团存在于药物化合物拉美替隆(褪黑素受体配体)的氮杂类似物的结构中 .

降压和抗菌活性

呋喃吡啶是苯并呋喃和吲哚核的等电子体,经常出现在具有多种生物活性(如降压和抗菌)的化合物的化学结构中 .

抗炎、抗聚集和抗凝活性

关于呋喃吡啶衍生物的首批研究之一集中在抗炎、抗聚集和抗凝活性 .

冠脉血管扩张活性

作用机制

Target of Action

The primary target of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is the Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .

Mode of Action

It’s known that the compound is part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . This suggests that the compound may interact with its targets by binding to them and modulating their activity.

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine involve the NF-κB and MAPK signals in the innate immune response . These pathways play crucial roles in the regulation of immune responses, inflammation, and cell survival. The modulation of these pathways by the compound can lead to downstream effects that influence the body’s immune response and inflammation levels.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in the chemicalbook . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine’s action are likely related to its role as an IRAK4 inhibitor . By inhibiting IRAK4, the compound can modulate the NF-κB and MAPK signaling pathways, potentially leading to reduced inflammation and immune response.

属性

IUPAC Name |

5-fluoro-2,3-dihydrofuro[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJWYWHQUXAICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)

![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)

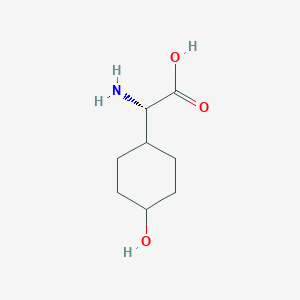

![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)

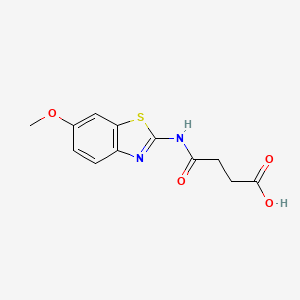

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)

![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)

![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)